2-Bromo-6-iodo-4-isopropylaniline
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Overview
Description
2-Bromo-6-iodo-4-isopropylaniline is an organic compound with the molecular formula C9H11BrIN. It is a halogenated aniline derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-4-isopropylaniline typically involves halogenation reactions. One common method is the sequential halogenation of 4-isopropylaniline. Initially, 4-isopropylaniline undergoes bromination to introduce the bromine atom at the 2-position. This is followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-4-isopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds.
Scientific Research Applications
2-Bromo-6-iodo-4-isopropylaniline has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-isopropylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropyl group can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar in structure but lacks the isopropyl group.
2-Bromo-4-methylaniline: Contains a methyl group instead of an isopropyl group.
2-Chloro-6-iodoaniline: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-6-iodo-4-isopropylaniline is unique due to the presence of both bromine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H11BrIN |
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Molecular Weight |
340.00 g/mol |
IUPAC Name |
2-bromo-6-iodo-4-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrIN/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 |
InChI Key |
FZCIBNZVKDMSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)I)N)Br |
Origin of Product |
United States |
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